

Spectroscopic Profile of 3-Nonoxypropan-1-amine: A Comparative Analysis

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Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

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A detailed guide for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics of **3-Nonoxypropan-1-amine**, benchmarked against related aliphatic amines.

This guide provides a comprehensive spectroscopic analysis of **3-Nonoxypropan-1-amine**, a primary amine with a long-chain ether moiety. Due to the limited availability of direct experimental data for this specific compound, this report furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To offer a practical context for these predictions, a comparative analysis is presented against the experimentally determined spectroscopic data of two structural analogs: 1-nanamine and 3-butoxypropan-1-amine. This guide is intended to serve as a valuable resource for the identification and characterization of **3-Nonoxypropan-1-amine** in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **3-Nonoxypropan-1-amine** alongside the available experimental data for the two selected alternative compounds.

Table 1: ^1H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Nonoxypropan-1-amine (Predicted)	~3.45	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	~3.40	t	2H	-CH ₂ -CH ₂ -O-CH ₂ -
	~2.75	t	2H	-CH ₂ -CH ₂ -CH ₂ -NH ₂
	~1.75	p	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	~1.55	p	2H	-O-CH ₂ -CH ₂ -(CH ₂) ₆ -CH ₃
	~1.2-1.4	m	12H	-(CH ₂) ₆ -CH ₃
	~1.10 (broad s)	s	2H	-NH ₂
	~0.88	t	3H	-CH ₃
1-Nonanamine (Experimental)	2.68	t	2H	-CH ₂ -NH ₂
	1.43	p	2H	-CH ₂ -CH ₂ -NH ₂
	1.29 (s)	s	12H	-(CH ₂) ₆ -CH ₃
	1.12 (s, broad)	s	2H	-NH ₂
	0.88	t	3H	-CH ₃
3-Butoxypropan-1-amine (Experimental) ^[1]	3.44	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	3.40	t	2H	-CH ₂ -CH ₂ -O-CH ₂ -

2.76	t	2H	-CH ₂ -CH ₂ -CH ₂ - NH ₂
1.74	p	2H	-O-CH ₂ -CH ₂ - CH ₂ -NH ₂
1.54	p	2H	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃
1.38	sex	2H	-CH ₂ -CH ₂ -CH ₃
1.08 (s, broad)	s	2H	-NH ₂
0.92	t	3H	-CH ₃

Table 2: ¹³C NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
3-Nonoxypropan-1-amine (Predicted)	~71.5	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	~70.0	-CH ₂ -CH ₂ -O-CH ₂ -
	~40.0	-CH ₂ -CH ₂ -CH ₂ -NH ₂
	~32.0	-O-CH ₂ -CH ₂ -(CH ₂) ₆ -CH ₃
	~30.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -NH ₂
	~29.5 (multiple peaks)	-(CH ₂) ₅ -CH ₃
	~26.0	-O-CH ₂ -CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
	~22.7	-CH ₂ -CH ₃
	~14.1	-CH ₃
1-Nonanamine (Experimental)	42.4	-CH ₂ -NH ₂
	34.1	-CH ₂ -CH ₂ -NH ₂
	32.0	-(CH ₂) ₆ -CH ₂ -CH ₃
	29.7 (multiple peaks)	-(CH ₂) ₄ -CH ₂ -CH ₂ -NH ₂
	27.1	-CH ₂ -CH ₂ -CH ₂ -NH ₂
	22.8	-CH ₂ -CH ₃
	14.2	-CH ₃
3-Butoxypropan-1-amine (Experimental)	71.1	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	69.8	-CH ₂ -CH ₂ -O-CH ₂ -
	40.2	-CH ₂ -CH ₂ -CH ₂ -NH ₂
	32.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
	30.1	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
	19.5	-CH ₂ -CH ₃

14.0 -CH₃

Table 3: IR Spectroscopy Data Comparison

Compound	Absorption Band (cm ⁻¹)	Functional Group Assignment
3-Nonoxypropan-1-amine (Predicted)	3380-3250 (two bands, m)	N-H stretch (primary amine)
2950-2850 (s)	C-H stretch (aliphatic)	
1650-1580 (m)	N-H bend (primary amine)	
1470-1450 (m)	C-H bend (aliphatic)	
1150-1085 (s)	C-O-C stretch (ether)	
1-Nonanamine (Experimental) [2]	3368, 3291 (m)	N-H stretch (primary amine)
2925, 2854 (s)	C-H stretch (aliphatic)	
1621 (m)	N-H bend (primary amine)	
1467 (m)	C-H bend (aliphatic)	
3-Butoxypropan-1-amine (Experimental) [3]	3380-3250 (broad, m)	N-H stretch (primary amine)
2930, 2860 (s)	C-H stretch (aliphatic)	
1600 (m)	N-H bend (primary amine)	
1460 (m)	C-H bend (aliphatic)	
1110 (s)	C-O-C stretch (ether)	

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
3-Nonoxypropan-1-amine (Predicted)	201	30 ($\text{CH}_2=\text{NH}_2^+$, base peak), 44, 58, 72, 86, 100, 114, 128, 142, 156, 170, 184 (alpha-cleavage and subsequent losses)
1-Nonanamine (Experimental) [4]	143	30 ($\text{CH}_2=\text{NH}_2^+$, base peak), 44, 58, 72, 86, 100, 114, 128
3-Butoxypropan-1-amine (Experimental)[3]	131	30 ($\text{CH}_2=\text{NH}_2^+$, base peak), 44, 58, 72, 86, 100

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid amine samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
- **Instrument Setup:** The data should be acquired on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the appropriate chemical shift reference (e.g., TMS at 0 ppm or the residual solvent peak).

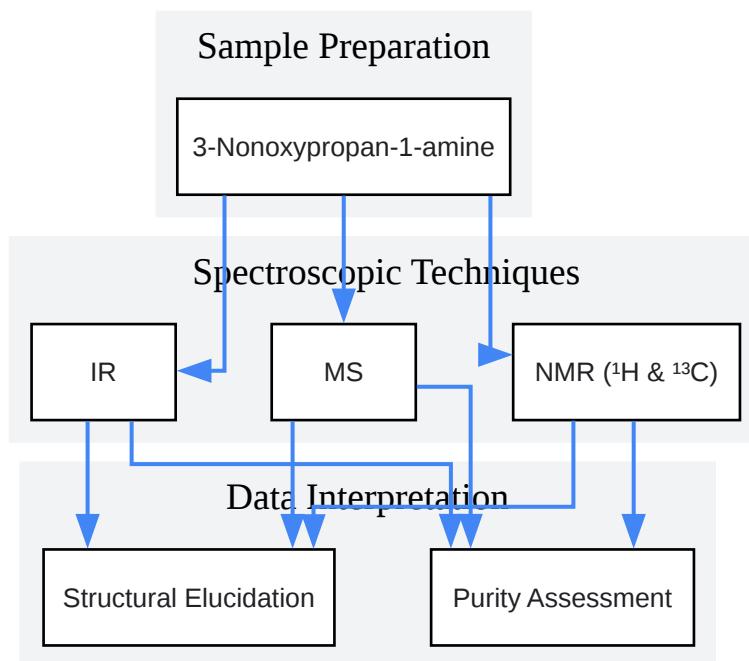
Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty salt plates first, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

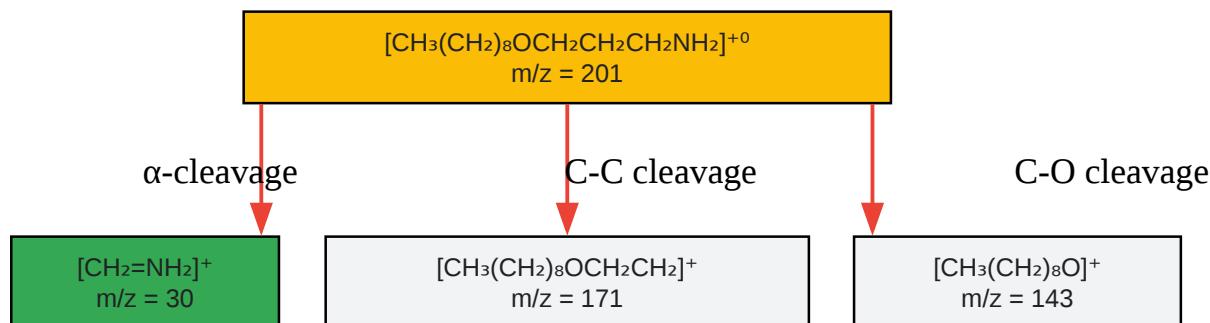
Mass Spectrometry (MS)

- Sample Introduction: Introduce the liquid sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Alpha-cleavage is a characteristic fragmentation pathway for amines.

Visualizations

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Caption: Workflow for the spectroscopic analysis of **3-Nonoxypalan-1-amine**.

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Caption: Predicted mass spectral fragmentation of **3-Nonoxypalan-1-amine**.

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